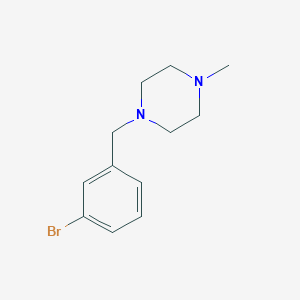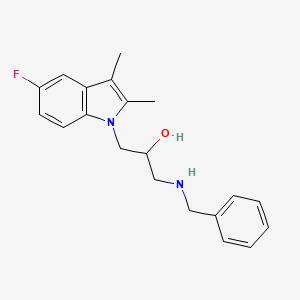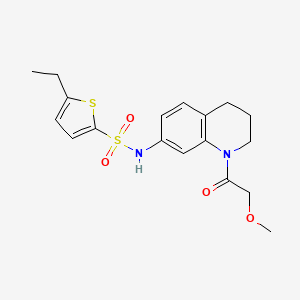
2,6-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide, also known as ML347, is a small molecule inhibitor that targets the enzyme bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the progression of cancer by promoting the expression of oncogenes. Therefore, ML347 has been extensively studied for its potential application in cancer therapy.
Scientific Research Applications
Fluorination Techniques and Chemical Synthesis
Versatile Catalyzed Ortho-Fluorination
Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines has been reported, where N-fluoro-2,4,6-trimethylpyridinium triflate serves as the F(+) source and NMP as a promoter. This method highlights the application of fluorination protocols in medicinal chemistry and synthesis (Xisheng Wang et al., 2009).
Applications in Pharmaceutical and Agrochemical Industries
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles play a crucial role in pharmaceutical and agrochemical industries. Rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been used for synthesizing various fluorinated heterocycles, demonstrating the synthetic potential of these protocols for creating valuable chemical entities (Jia-Qiang Wu et al., 2017).
Imaging and Diagnostic Applications
Imaging the Sigma2 Receptor Status of Solid Tumors
A series of fluorine-containing benzamide analogs was synthesized for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research exemplifies the application of fluorinated benzamides in developing novel imaging agents (Z. Tu et al., 2007).
Material Science and Electrochemical Applications
Electrochromic and Electrofluorescent Polyamides
Polyamides containing bis(diphenylamino)-fluorene units exhibit remarkable solubility, thermal stability, and reversible electrochromic and electrofluorescent properties. These materials demonstrate the potential of fluorinated compounds in advanced material applications (Ningwei Sun et al., 2016).
properties
IUPAC Name |
2,6-difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-17(23-2,11-6-3-4-7-12(11)18)10-21-16(22)15-13(19)8-5-9-14(15)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXCLIKARSHVLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=CC=C2F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)

![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)


